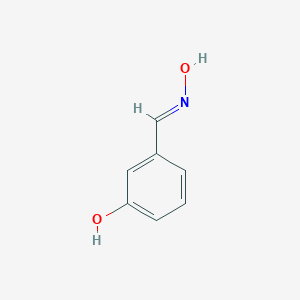

3-Hydroxybenzaldehyde oxime

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(E)-hydroxyiminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7-3-1-2-6(4-7)5-8-10/h1-5,9-10H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEZCGOWIADGFY-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydroxybenzaldehyde Oxime and Its Analogues

Direct Condensation Approaches

The most common method for synthesizing 3-hydroxybenzaldehyde (B18108) oxime is through the direct condensation of 3-hydroxybenzaldehyde with a source of hydroxylamine (B1172632).

Traditional Preparative Routes via Hydroxylamine Hydrochloride and Salts

The conventional synthesis of 3-hydroxybenzaldehyde oxime involves the reaction of 3-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. smolecule.comchemicalbook.com This reaction is typically carried out in a solvent like ethanol (B145695) at room temperature. The base, often sodium acetate (B1210297), is used to neutralize the hydrochloric acid formed during the reaction, thus liberating the free hydroxylamine to react with the aldehyde. chemicalbook.com

A typical procedure involves dissolving m-hydroxybenzaldehyde, hydroxylamine hydrochloride, and sodium acetate in ethanol and stirring the mixture for several hours at room temperature. chemicalbook.com The product is then isolated through extraction and evaporation of the solvent. chemicalbook.com Optimization of this method has shown that using a slight excess of hydroxylamine hydrochloride (1.2 equivalents) and a corresponding excess of the base can lead to high yields, often exceeding 95%. smolecule.comchemicalbook.com The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl group of the aldehyde, followed by dehydration to yield the oxime. smolecule.com

Below is a table summarizing a typical experimental setup for this synthesis:

| Reagent | Molar Ratio | Purpose |

| 3-Hydroxybenzaldehyde | 1.0 | Starting Material |

| Hydroxylamine Hydrochloride | 1.2 | Source of Hydroxylamine |

| Sodium Acetate | 1.3 | Base to neutralize HCl |

| Ethanol | - | Solvent |

| Data derived from multiple sources. smolecule.comchemicalbook.com |

Green Chemistry Innovations in Oxime Synthesis (e.g., Mineral Water Mediated Reactions)

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. One such innovation in oxime synthesis is the use of mineral water as a reaction medium. ias.ac.in This approach offers an economical, practical, and eco-friendly alternative to traditional organic solvents. ias.ac.in

The synthesis of aryl oximes, including this compound, has been successfully demonstrated in mineral water at room temperature. ias.ac.in The reaction of aryl aldehydes with hydroxylamine hydrochloride in mineral water proceeds with high efficiency, often resulting in quantitative yields in a short amount of time (around 10 minutes). ias.ac.in The natural minerals present in the water, such as carbonates and sulfates, are believed to activate the hydroxylamine source and facilitate the reaction. ias.ac.in This method avoids the use of volatile and often toxic organic solvents, aligning with the principles of green chemistry. kharagpurcollege.ac.incolab.ws

Synthesis of O-Substituted Derivatives

The hydroxyl group of the oxime functionality in this compound can be further modified to create a variety of O-substituted derivatives, such as O-ethers and O-esters.

Formation of O-Ethers and O-Esters

O-ethers of hydroxybenzaldoximes can be prepared through a process involving the reaction of a hydroxybenzaldehyde with a ketoxime O-ether in the presence of an acid catalyst. google.comgoogle.com This transoximation reaction is typically carried out at elevated temperatures (50-150 °C). google.comgoogle.com For instance, 4-hydroxybenzaldoxime O-methyl ether has been synthesized by reacting 4-hydroxybenzaldehyde (B117250) with methyl isobutyl ketoxime O-methyl ether. google.com A similar principle can be applied to synthesize O-ethers of this compound.

The synthesis of O-ethers can also be achieved via a P(III)-mediated O–H bond insertion reaction of oximes with α-keto esters. rsc.org This method allows for the formation of oxime ethers with good functional group tolerance. rsc.org

O-ester derivatives can also be synthesized. For example, the reaction of 5-(allyloxy)-2-hydroxybenzaldehyde oxime with acetic acid and zinc dust can be performed, although specific conditions for this compound are not detailed in the provided sources. iastate.edu

Derivatization from Azo-Aldehyde Precursors

While direct derivatization from azo-aldehyde precursors to form this compound is not explicitly detailed, a related synthesis involves the creation of azo Schiff base ligands. researchgate.net In this method, a Schiff base precursor, derived from an aminophenol, is coupled with a diazonium ion. researchgate.net This suggests a potential, albeit more complex, synthetic route where an azo group is introduced into a precursor molecule which is then converted to the desired oxime.

Stereoselective Synthesis of (E)- and (Z)-Isomers

Oximes can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The stereoselective synthesis of a specific isomer is often crucial for its intended application.

Methods for the highly stereoselective synthesis of the (E)-isomer of aldoximes have been developed. One such method involves a base-catalyzed domino aza-Michael/retro-Michael reaction of hydroxylamine with a derivative of benzylidenemalononitrile, which yields the (E)-aldoxime with high diastereomeric purity. researchgate.net Another approach for obtaining the pure (E) isomer from a mixture of (E) and (Z) isomers involves treating the mixture with an anhydrous acid, such as HCl, which selectively precipitates the (E) isomer as its hydrochloride salt. google.com This salt can then be neutralized to give the pure (E)-oxime. google.com

While the provided sources primarily focus on the synthesis of (E)-isomers, the principles of stereoselective synthesis can be applied to obtain the desired isomer of this compound. researchgate.netrsc.org

Advanced Synthetic Strategies Involving this compound Intermediates

The unique structural features of this compound allow it to serve as a linchpin in complex reaction sequences. The interplay between its hydroxyl and oxime functionalities can be harnessed to direct reactions and build molecular complexity in a controlled manner.

Photochemical 1,3-Boronate Rearrangements to α-Tertiary Hydroxy Oximes

A novel and efficient method for the synthesis of α-tertiary hydroxy oximes has been developed utilizing a photochemical 1,3-boronate rearrangement. clockss.orgarkat-usa.orgbeilstein-journals.org This approach is particularly significant as it allows for the construction of sterically demanding quaternary carbon centers adjacent to a labile oxime group, a common challenge in organic synthesis. clockss.org

The reaction proceeds through the in-situ formation of a tetracoordinate boron complex between an α-keto oxime and a boronic acid. This complex, when irradiated with visible light (e.g., 390 nm), enters an excited state, facilitating an intramolecular 1,3-migration of the boron-bound organic group to the ketone. clockss.orgarkat-usa.org Subsequent hydrolysis of the resulting boronic ester yields the desired α-tertiary hydroxy oxime. clockss.org The oxime functionality itself can act as a directing group in these rearrangements, overcoming some limitations of previous enol-directed systems. arkat-usa.org

This methodology exhibits broad functional group tolerance and consistently delivers high yields. clockss.orgarkat-usa.org For instance, the reaction of various aryl boronic acids with α-keto phenylacetaldoxime derivatives demonstrates the versatility of this method. Even boronic acids with strong electron-withdrawing groups, such as p-trifluoromethylphenyl and p-nitrophenyl boronic acids, provide the corresponding α-tertiary hydroxy oximes in good yields. clockss.org The scalability of this reaction to gram quantities further underscores its synthetic utility. clockss.orgarkat-usa.org

Table 1: Selected Examples of Photochemical 1,3-Boronate Rearrangement for the Synthesis of α-Tertiary Hydroxy Oximes

| Starting Oxime | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| α-Keto phenylacetaldoxime | n-Butylboronic acid | α-Hydroxy-α-butyl-phenylacetaldoxime | 94 |

| α-Keto phenylacetaldoxime | o-Tolylboronic acid | α-Hydroxy-α-(o-tolyl)-phenylacetaldoxime | 85 |

| α-Keto phenylacetaldoxime | p-Trifluoromethylphenyl boronic acid | α-Hydroxy-α-(p-trifluoromethylphenyl)-phenylacetaldoxime | 76 |

| α-Keto phenylacetaldoxime | p-Nitrophenyl boronic acid | α-Hydroxy-α-(p-nitrophenyl)-phenylacetaldoxime | 65 |

Reaction conditions typically involve irradiation with a 20W 390 nm lamp in HFIP at room temperature for 12-20 hours under a nitrogen atmosphere. clockss.org

Tandem Reactions and Multi-Component Systems

The dual functionality of this compound makes it a promising candidate for tandem reactions and multi-component systems, where multiple bond-forming events occur in a single pot. While specific examples detailing the extensive use of this compound in such complex sequences are still emerging, the reactivity of phenolic oximes in general provides a strong indication of its potential.

One relevant example is the tandem oxidative dearomatization of phenols coupled with an intramolecular nitrile oxide cycloaddition (INOC) reaction. arkat-usa.orgorganic-chemistry.org In this type of sequence, a phenolic oxime can be oxidized to a nitrile oxide, which then undergoes an intramolecular cycloaddition with a suitably positioned alkene or alkyne. The phenolic hydroxyl group can play a crucial role in directing the initial oxidation or participating in subsequent transformations.

Furthermore, multi-component reactions (MCRs) that utilize aldehydes are well-established. For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction of an aldehyde, an amidine, and an isocyanide to form imidazo[1,2-a]-heterocycles. beilstein-journals.org While a study has utilized 3-hydroxybenzaldehyde in this reaction, the direct involvement of its oxime derivative in a similar MCR would open avenues to even more complex and diverse heterocyclic scaffolds. beilstein-journals.org The oxime could potentially participate in a subsequent cyclization step after the initial MCR.

Another area of potential is in cascade reactions initiated by the oxime functionality. For example, the formation of an oxime from an aldehyde can be the first step in a cascade that leads to the formation of a nitrone, which then undergoes an in-situ intermolecular dipolar cycloaddition. rsc.org The presence of the hydroxyl group on the aromatic ring of this compound could influence the reactivity and selectivity of such cascade processes, potentially leading to novel heterocyclic systems.

The development of one-pot, multi-step synthetic sequences is a key area of contemporary organic chemistry. beilstein-journals.orgmdpi.com The unique combination of a phenolic hydroxyl group and an oxime in this compound makes it an attractive building block for the design of novel tandem and multi-component reactions, promising efficient access to a wide range of complex molecules.

Coordination Chemistry of 3 Hydroxybenzaldehyde Oxime As a Ligand

Ligand Architecture and Metal Binding Modes

The spatial arrangement of the donor atoms in 3-hydroxybenzaldehyde (B18108) oxime is the primary factor governing its coordination behavior. The ligand, formed from the reaction of 3-hydroxybenzaldehyde and hydroxylamine (B1172632), possesses two key functional groups for metal binding: a phenolic hydroxyl group (-OH) and an oxime group (-NOH). smolecule.comresearchgate.net The relative positioning of these groups influences the stability and type of chelate rings formed.

Mono-anionic Bidentate Chelation through Phenolic Oxygen and Oximic Nitrogen

A classical coordination mode for phenolic oximes involves the deprotonation of the acidic phenolic proton, creating a mono-anionic ligand. This ligand then typically binds to a metal center in a bidentate fashion through the phenolate (B1203915) oxygen and the oximic nitrogen. In the case of the well-studied 2-hydroxybenzaldehyde oxime, this results in a highly stable five-membered chelate ring.

For 3-hydroxybenzaldehyde oxime, however, this mode of chelation is geometrically less favorable. Bidentate coordination of a single ligand to one metal center via the meta-positioned phenolate oxygen and the oximic nitrogen would necessitate the formation of a larger, six-membered chelate ring. Such rings are generally less stable than their five-membered counterparts due to higher ring strain. Consequently, while possible, this chelation mode is not as prevalent as in the ortho-isomer. Instead, the ligand may act as a monodentate donor through the oximic nitrogen or, more commonly, as a bridging ligand between two different metal centers, using the phenolate oxygen to bind to one metal and the oxime group to bind to another.

Tridentate Coordination through Dual Deprotonation (Phenolic and Oximic Hydrogens)

A less common but significant binding motif for some phenolic oximes involves the deprotonation of both the phenolic and the oximic hydrogens. This creates a dianionic ligand that can act as a tridentate donor, coordinating through the phenolate oxygen, the oximic nitrogen, and the oximic oxygen. This dual deprotonation often facilitates the formation of polynuclear or bridged complexes.

For this compound, this coordination mode would also be subject to the geometric constraints of its structure. While no specific examples of this compound acting as a tridentate ligand are prominently documented in available literature, such a binding mode would likely involve the ligand bridging multiple metal centers, contributing to the formation of complex polynuclear architectures.

Pseudomacrocyclic Hydrogen Bonding Motifs in Metal Complexes and Ligand Dimers

One of the most defining features of the coordination chemistry of 2-hydroxybenzaldehyde oxime is the formation of pseudomacrocyclic structures in its square-planar metal complexes, particularly with copper(II). In these complexes, two ligands coordinate to the metal, and a strong intramolecular hydrogen bond forms between the oximic hydrogen of one ligand and the phenolate oxygen of the other. This creates a highly stable, 14-membered hydrogen-bonded ring that encapsulates the metal ion.

This specific pseudomacrocyclic motif is sterically impossible for complexes of this compound. The meta-position of the hydroxyl group places it too far from the oxime group of an adjacent ligand in a typical square-planar arrangement to form the characteristic intramolecular hydrogen bond. However, other forms of hydrogen bonding are expected to be significant. The free ligand can form hydrogen-bonded dimers in the solid state, and in its metal complexes, intermolecular hydrogen bonds can link multiple complex units, leading to the formation of extended supramolecular networks.

Formation and Structural Characterization of Metal Complexes

While the coordination chemistry of this compound itself is not as extensively explored as its ortho-isomer, it is known to form complexes with various metal ions. smolecule.com The characterization of these complexes relies on techniques such as IR and NMR spectroscopy, magnetic susceptibility measurements, and X-ray crystallography. researchgate.net

Transition Metal Complexes (e.g., Copper(II), Iron(II/III), Nickel(II), Zinc(II))

This compound has been investigated for its interaction with transition metals, and it is used as an analytical reagent for the detection of certain metal ions, which presupposes complex formation. smolecule.com However, detailed structural reports for its simple complexes with copper(II), iron(II/III), nickel(II), and zinc(II) are scarce in the public domain.

Based on the principles of coordination chemistry, the following types of complexes can be anticipated:

Copper(II) Complexes: Copper(II) typically forms square-planar or distorted octahedral complexes. With this compound, depending on the reaction conditions, one might expect to see discrete mononuclear complexes or, more likely, polynuclear bridged structures.

Iron(II/III) Complexes: Iron complexes are commonly octahedral. The oxime ligand could coordinate to iron, but specific structures with this compound are not well-documented.

Nickel(II) Complexes: Nickel(II) can adopt square-planar, tetrahedral, or octahedral geometries. The resulting geometry would depend on the ligand-to-metal ratio and the presence of other co-ligands.

Zinc(II) Complexes: As a d¹⁰ ion, Zinc(II) typically forms tetrahedral or octahedral complexes with no preference based on ligand-field stabilization energy. It would readily form complexes with the N- and O-donor sites of the ligand.

The table below summarizes the potential coordination behavior based on the ligand's architecture.

| Metal Ion | Plausible Geometry | Metal:Ligand Ratio (M:L) | Expected Structural Features |

| Copper(II) | Square-planar, Distorted Octahedral | 1:2, Polynuclear | Likely forms bridged polynuclear structures due to the meta-substituent pattern. |

| Iron(II/III) | Octahedral | 1:2, 1:3 | High-spin octahedral complexes are expected, potentially with bridging ligands. |

| Nickel(II) | Square-planar, Octahedral | 1:2 | Could form various geometries depending on conditions; polynuclear species are possible. |

| Zinc(II) | Tetrahedral, Octahedral | 1:2 | Flexible coordination sphere; likely to form tetrahedral [ZnL₂] or bridged structures. |

Mononuclear vs. Polynuclear Complex Formation

The tendency of this compound to form mononuclear or polynuclear complexes is directly tied to its available binding modes.

Mononuclear Complexes: The formation of a simple, discrete mononuclear complex, such as [M(L)₂], where L is the mono-anionic ligand, is less probable if it relies on bidentate chelation from each ligand to the same metal center due to the aforementioned geometric constraints. Mononuclear complexes could form if the ligand acts in a monodentate fashion.

Polynuclear Complexes: The formation of polynuclear structures is a much more likely outcome for the coordination of this compound. The meta-disposition of the donor groups makes the ligand an ideal candidate to act as a bridge between two or more metal centers. For example, the deprotonated phenolate oxygen could bind to one metal ion, while the oxime group coordinates to a second metal ion. This bridging behavior would lead to the assembly of dimers, trimers, or extended coordination polymers. Dual deprotonation to form a dianionic, tridentate bridging ligand would further promote the formation of robust polynuclear complexes.

Geometrical Structures and Coordination Environments (e.g., Octahedral, Square Planar, Distorted Octahedral)

The coordination of this compound and its derivatives to metal ions results in the formation of complexes with diverse geometrical structures. The final geometry is influenced by several factors, including the metal ion's size, charge, and electronic configuration, as well as the stoichiometry of the complex. The most commonly observed coordination environments are octahedral, square planar, and tetrahedral.

Octahedral Geometry: Many transition metals form octahedral complexes with oxime-type ligands, often with a 1:2 metal-to-ligand ratio, where other positions are occupied by solvent molecules or other co-ligands. For instance, derivatives of 3-hydroxybenzaldehyde have been shown to form octahedral complexes with various metal ions. Iron(II) and Iron(III) complexes with 3-hydroxybenzaldehyde isonicotinic acid hydrazone are suggested to adopt a distorted octahedral geometry. Similarly, an azo-dye ligand derived from 3-hydroxybenzaldehyde forms octahedral complexes with Cobalt(II), Nickel(II), Ruthenium(III), and Zirconium(IV). researchgate.net Mixed ligand complexes containing an oxime and the amino acid phenylalanine have also been reported to have octahedral structures. scispace.com In some cases, such as with Tantalum(V), dinuclear complexes are formed where each metal center adopts a distorted octahedral geometry. academie-sciences.fr

Square Planar Geometry: This geometry is particularly characteristic of Copper(II) complexes with phenolic oximes. core.ac.uktubitak.gov.tr The strong preference of the d⁹ Cu(II) ion for a square planar environment, often explained by the Jahn-Teller effect, aligns well with the structure of the bis(ligand) complex. uclouvain.be The two oxime ligands arrange in a trans-planar configuration, creating a pseudo-macrocyclic structure stabilized by strong intramolecular hydrogen bonds. rsc.org This arrangement results in a highly stable square planar coordination around the copper ion. core.ac.ukrsc.org Besides copper, other d⁸ metal ions like Palladium(II) also readily form square-planar complexes with related oxime-hydrazone ligands. jrtdd.comjrtdd.com

Tetrahedral Geometry: Tetrahedral coordination is commonly observed for metal ions that prefer a four-coordinate environment and lack a strong preference for square planar geometry. This is typical for d¹⁰ metal ions such as Zinc(II) and Cadmium(II). Studies on chelates of related azo-oxime and oxime-hydrazone ligands have shown that Zn(II) and Cd(II) form tetrahedral structures. tubitak.gov.trjrtdd.comdntb.gov.ua

The following table summarizes the observed geometries for metal complexes with this compound and its closely related derivatives.

| Metal Ion | Coordination Geometry | Ligand Type / Note |

| Fe(II), Fe(III) | Distorted Octahedral | Hydrazone derivative of 3-hydroxybenzaldehyde |

| Co(II), Ni(II) | Octahedral | Azo-dye derivative researchgate.net or Hydrazone derivative jrtdd.com |

| Cu(II) | Square Planar | Azo-oxime or Phenolic oxime ligands tubitak.gov.trrsc.orgscispace.com |

| Zn(II), Cd(II) | Tetrahedral | Azo-oxime or Hydrazone derivative ligands tubitak.gov.trjrtdd.comscispace.com |

| Pd(II) | Square Planar | Hydrazone derivative ligand jrtdd.comjrtdd.com |

| Ta(V) | Distorted Octahedral | Dinuclear complex with salicylaldoxime (B1680748) academie-sciences.fr |

| Mn(II) | Octahedral | Azo-oxime derivative ligand tubitak.gov.trscispace.com |

Principles of Metal Ion Recognition and Selectivity in Chelation

The ability of this compound and related phenolic oximes to selectively bind with certain metal ions is a cornerstone of their application in areas like hydrometallurgy and chemical sensing. core.ac.ukchimia.ch This selectivity is not random but is governed by a combination of well-established principles of coordination chemistry. The ligand typically acts as a bidentate chelating agent, coordinating to a metal ion through the deprotonated phenolic oxygen and the nitrogen atom of the oxime group. academie-sciences.frtubitak.gov.tr The remarkable preference for Cu(II) over other divalent cations like Ni(II) and Zn(II) is a classic example of this selectivity. rsc.orgmdpi.com

Key principles governing this recognition and selectivity include:

Pre-organization and the Pseudo-Macrocyclic Effect: One of the most significant factors in the selectivity for Cu(II) is the spatial arrangement of the ligands around the metal ion. In a bis(ligand) complex, the two planar oxime ligands arrange in a trans-configuration. Strong hydrogen bonds form between the oximic hydrogen of one ligand and the phenolic oxygen of the other. rsc.org This network of hydrogen bonds creates a relatively rigid, 14-membered pseudo-macrocyclic structure. The resulting cavity is an almost perfect size and geometric fit for the Cu(II) ion, leading to a highly stable complex. rsc.org This pre-organized structure significantly enhances the thermodynamic stability of the copper complex compared to others.

Hard and Soft Acids and Bases (HSAB) Principle: The HSAB principle helps explain the affinity of the ligand for different metal ions. The phenolic oxygen is a 'hard' donor atom, while the oxime nitrogen is a 'borderline' donor. This combination allows the ligand to bind to a variety of metals. However, it shows particular affinity for 'borderline' acids like Cu(II). The stability of the resulting chelate is a balance of the interactions between the metal center and these two different donor sites.

Influence of Substituents: The electronic properties and extractive strength of the ligand can be fine-tuned by altering the substituents on the aromatic ring. core.ac.uk

Electronic Effects: Electron-withdrawing groups on the ring increase the acidity (lower the pKa) of the phenolic proton. This facilitates the deprotonation and subsequent chelation of the metal ion at a lower pH, thereby increasing the ligand's extractive efficacy. core.ac.uk

Steric and Buttressing Effects: Substituents at the 3-position (ortho to the phenolic hydroxyl group) can provide steric hindrance but can also 'buttress' or support the intramolecular hydrogen bonding network in the metal complex. core.ac.ukacs.org Substituents capable of accepting hydrogen bonds can further stabilize this pseudo-macrocyclic structure, leading to stronger and more robust extractants. core.ac.uk

Jahn-Teller Effect: The electronic configuration of the Cu(II) ion (d⁹) makes it susceptible to Jahn-Teller distortion, which favors a deviation from perfect octahedral geometry towards a more stable, distorted square planar or square pyramidal arrangement. uclouvain.be The square planar environment enforced by the two trans-chelating oxime ligands is electronically ideal for Cu(II), contributing to the high stability and selectivity of its complexes. rsc.org

These combined factors result in a clear hierarchy of extraction efficiency and complex stability, as summarized below.

| Metal Ion | Relative Selectivity/Efficiency | Governing Principles |

| Cu(II) | Very High | Excellent fit in pseudo-macrocyclic cavity, Jahn-Teller stabilization, Favorable HSAB interaction rsc.orgmdpi.com |

| Ni(II) | Low to Moderate | Poorer fit in the ligand cavity compared to Cu(II) rsc.org |

| Zn(II) | Low | Generally prefers tetrahedral geometry, does not fit well into the square planar cavity tubitak.gov.trmdpi.com |

| Fe(III) | Moderate to High (pH dependent) | Strong interaction with hard phenolic oxygen donor, selectivity is highly pH-dependent chimia.ch |

Reactivity and Mechanistic Pathways of 3 Hydroxybenzaldehyde Oxime

Transformations of the Oxime Moiety

The C=N-OH group is the primary site of reactivity, enabling conversions to amines, nitriles, and amides through various well-established chemical routes.

The reduction of the oxime group is a fundamental transformation that provides a direct route to primary amines. In the case of 3-hydroxybenzaldehyde (B18108) oxime, this pathway yields (3-aminomethyl)phenol. This conversion is a useful synthetic step, transforming a carbonyl derivative into a valuable amine intermediate. nbu.ac.in A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. d-nb.info

Common reductive systems applicable to aromatic aldoximes include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. It is often considered a "green" method but may require specialized pressure equipment.

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) are powerful and commonly used for reducing oximes. LiAlH4 is a very strong reducing agent, while NaBH4 is milder and may require additives like nickel(II) chloride or molybdenum(III) oxide to be effective for oxime reduction. nbu.ac.in

Transfer Hydrogenation: This approach uses a hydrogen donor molecule, such as ammonium (B1175870) formate, in the presence of a catalyst (e.g., magnesium powder) to effect the reduction at room temperature. nbu.ac.in

The general mechanism involves the reduction of the carbon-nitrogen double bond and the cleavage of the nitrogen-oxygen bond, followed by protonation to yield the primary amine.

Table 1: Comparison of General Reductive Methods for Aldoximes

| Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Pressurized H₂, various solvents | Clean, high yield | Requires specialized equipment |

| Metal Hydride Reduction | LiAlH₄ or NaBH₄ | Ethereal solvents (e.g., THF, ether) | High reactivity, versatile | LiAlH₄ is non-selective; requires careful handling |

| Transfer Hydrogenation | Ammonium formate, Mg | Room temperature | Mild conditions, avoids H₂ gas | May have substrate limitations |

The oxime group of 3-hydroxybenzaldehyde oxime can undergo oxidation through two distinct pathways: dehydration to form a nitrile or oxidative deoximation to regenerate the parent carbonyl compound.

Conversion to Nitriles: The dehydration of aldoximes to nitriles is a common and synthetically useful transformation. smolecule.comorganic-chemistry.org For this compound, this reaction yields 3-hydroxybenzonitrile. This process can be achieved using a wide array of dehydrating agents or catalysts under thermal or microwave-assisted conditions. scispace.comnih.gov For instance, reagents such as titanium dioxide (TiO2) under microwave irradiation have been shown to effectively convert aromatic aldehydes bearing electron-donating groups (like the hydroxyl group) into their respective nitriles via an oxime intermediate. nih.gov The mechanism is a straightforward elimination of a water molecule from the oxime moiety. researchgate.net

Conversion to Carbonyl Compounds: Oxidative deoximation regenerates the parent aldehyde, 3-hydroxybenzaldehyde, from its oxime. nbu.ac.in This reaction is valuable for deprotection strategies where the oxime is used to protect the carbonyl group. nih.gov A variety of oxidative systems can achieve this, including ammonium chlorochromate adsorbed on alumina (B75360) lookchem.com and catalytic systems like triscetylpyridinium tetrakis(oxodiperoxotungsto)phosphate (PCWP) with hydrogen peroxide. nih.gov Many of these methods are designed to be mild to avoid over-oxidation of the resulting aldehyde to a carboxylic acid. nih.gov

Table 2: Oxidative Pathways for Aromatic Aldoximes

| Pathway | Product from this compound | Typical Reagents/Conditions |

|---|---|---|

| Dehydration to Nitrile | 3-Hydroxybenzonitrile | Acetic anhydride, TiO₂/Microwave nih.gov, TsCl/Pyridine, BOP/DBU nih.gov |

The Beckmann rearrangement is a classic reaction of oximes, typically catalyzed by acid, which converts them into amides. wikipedia.org For a ketoxime, the reaction involves the migration of an alkyl or aryl group. In the case of an aldoxime like this compound, the migrating group is a hydrogen atom, which leads to the formation of a primary amide, 3-hydroxybenzamide. masterorganicchemistry.com The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, often by protonation with a strong acid like sulfuric or polyphosphoric acid. wikipedia.org This is followed by a concerted migration of the group anti to the leaving group, breaking the N-O bond and forming a nitrilium ion intermediate. masterorganicchemistry.com Subsequent hydration of this intermediate yields the amide.

However, for aldoximes, the Beckmann rearrangement often competes with, or is dominated by, simple dehydration to the corresponding nitrile (3-hydroxybenzonitrile), as described in the previous section. scispace.commasterorganicchemistry.com The reaction conditions, particularly the choice of acid catalyst and temperature, can influence the ratio of amide to nitrile product. Some studies have observed that thermal analysis of hydroxylated benzaldoximes shows conversion to the respective benzonitriles via water loss, while others can undergo rearrangement to form heterocyclic structures like phenoxazines under certain conditions. researchgate.net

Oxidative Conversions to Nitriles and Carbonyl Compounds

Fragmentation Chemistry and Radical Generation

Beyond classical ionic pathways, the oxime group can participate in radical chemistry, primarily through the cleavage of its relatively weak N-O bond. This provides access to highly reactive iminyl radical intermediates. mdpi.comdoaj.org

The nitrogen-oxygen sigma (σ) bond in oximes is inherently weak, with an average bond dissociation energy of approximately 57 kcal/mol. mdpi.com This is significantly lower than typical C-C, C-N, or C-O bonds, making it susceptible to homolytic cleavage under appropriate energetic input. mdpi.comdoaj.org Cleavage of the N-O bond in this compound (or its O-acyl/O-alkyl derivatives) generates a 3-hydroxybenzyl-substituted iminyl radical (3-HO-C₆H₄-CH=N•).

Iminyl radicals are highly reactive intermediates that can undergo a variety of subsequent transformations, including: victoria.ac.nz

Intramolecular Cyclization: If a suitable tethered group is present, the radical can add to a π-system to form N-heterocycles.

Hydrogen Atom Transfer (HAT): The radical can abstract a hydrogen atom from a donor molecule. This is a key step in DNA cleavage by some radical-generating agents. researchgate.net

Addition to π-Bonds: The iminyl radical can add to external alkenes or alkynes, forming new C-N and C-C bonds. victoria.ac.nz

The generation of iminyl radicals from readily available oximes has become a powerful strategy in modern organic synthesis for constructing complex nitrogen-containing molecules. victoria.ac.nzrsc.org

The requisite energy for N-O bond cleavage can be supplied through several methods, most notably using transition metal catalysts or photochemical energy.

Metal-Catalyzed Fragmentation: Transition metals such as copper (Cu) and iron (Fe) are widely used to catalyze the generation of iminyl radicals from oximes and their derivatives. victoria.ac.nzbeilstein-journals.org The mechanism often involves a single-electron transfer (SET) process, where the metal in a low oxidation state reduces the oxime derivative, leading to N-O bond scission. Alternatively, an oxidative cycle can also generate the radical.

Photochemical Fragmentation: The absorption of light can also induce N-O bond cleavage. This can occur via direct photolysis, typically with UV light, which provides sufficient energy to break the bond directly. researchgate.net More recently, visible-light photoredox catalysis has emerged as a milder and more versatile method. victoria.ac.nz In a typical photoredox cycle, a photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and becomes excited. This excited-state catalyst can then engage in an SET event with the oxime derivative (often an O-acyl oxime) to generate the iminyl radical, initiating a radical cascade. acs.org This approach has been used in multicomponent reactions, for example, where an iminyl radical is generated and then trapped with sulfur dioxide and an alkene to build complex sulfone structures. acs.org

For this compound, these methods would generate the corresponding iminyl radical, which could then be harnessed in various synthetic applications, representing a modern approach to leveraging the reactivity of this classic functional group.

N-O Bond Cleavage and the Formation of Iminyl Radicals

Condensation Reactions and Adduct Formation

The reactivity of this compound is characterized by the versatile nature of its C=N-OH functional group, which readily participates in condensation reactions and the formation of various adducts. These reactions are fundamental in extending the molecular framework and synthesizing more complex derivatives.

One of the primary condensation pathways for 3-hydroxybenzaldehyde is its reaction with amine derivatives to form Schiff bases. For instance, the condensation with hydrazides, such as salicylhydrazide, in refluxing ethanol (B145695) leads to the formation of hydrazone Schiff bases. This type of reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration.

Furthermore, the oxime group itself can be derived from the condensation of 3-hydroxybenzaldehyde with hydroxylamine (B1172632). This reaction is typically carried out at room temperature in a solvent like ethanol, often with a mild base such as sodium acetate (B1210297) to neutralize the hydrochloride salt of hydroxylamine.

Adduct formation can also occur through the reaction of the hydroxyl group of the oxime. A notable example is the formation of O-ethers. Hydroxybenzaldoximes can react with ketoxime O-ethers in the presence of an acid catalyst, such as a Lewis acid, at elevated temperatures (50-150 °C). google.comgoogle.com This "umoximierung" or transoximation reaction involves the transfer of the O-alkyl, O-alkenyl, or O-alkynyl group from the ketoxime to the hydroxybenzaldehyde oxime, forming a stable O-ether adduct and releasing the corresponding ketone as a byproduct. google.comgoogle.com This process is advantageous as it avoids the direct handling of potentially unstable O-substituted hydroxylamines.

The table below summarizes representative condensation and adduct formation reactions involving 3-hydroxybenzaldehyde or its oxime.

Table 1: Condensation and Adduct Formation Reactions

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions | Ref. |

|---|---|---|---|---|

| 3-Hydroxybenzaldehyde | Salicylhydrazide | Hydrazone Schiff Base | Absolute ethanol, reflux | |

| 3-Hydroxybenzaldehyde | Hydroxylamine hydrochloride | This compound | Sodium acetate, ethanol, 20°C | |

| 4-Hydroxybenzaldehyde (B117250) | Methyl isobutyl ketoxime O-ether | 4-Hydroxybenzaldehyde O-methyl ether oxime | Acid catalyst, 50-150°C | google.com |

| Aldehydes | Hydrazides | Hydrazone | Aniline (B41778) or anthranilic acid catalysts, neutral pH | researchgate.netresearchgate.net |

Cycloaddition Reactions and Annulation Pathways

This compound is a valuable precursor for the synthesis of five-membered heterocyclic rings, particularly isoxazoles and isoxazolines, through cycloaddition reactions. The primary mechanistic pathway involves the in-situ generation of a nitrile oxide intermediate from the oxime, which then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile, such as an alkene or alkyne. wikipedia.org

The oxidation of the aldoxime to the corresponding nitrile oxide is a critical step and can be achieved using various oxidizing agents. researchgate.net Common reagents for this transformation include:

Ceric Ammonium Nitrate (CAN): In the presence of activated alkenes like methyl acrylate (B77674) or acrylonitrile, CAN facilitates the oxidative cycloaddition of benzaldoximes at room temperature, leading to high yields of isoxazolines. arkat-usa.orgorganic-chemistry.orgresearchgate.net

Hypervalent Iodine(III) Reagents: Compounds such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), also known as Koser's reagent, are effective in oxidizing aldoximes to nitrile oxides for subsequent cycloaddition with alkenes or enaminones. researchgate.net This method is often performed at room temperature and offers good regioselectivity. scilit.com

N-Halosuccinimides: Reagents like N-chlorosuccinimide (NCS) can be used to convert the oxime into a hydroximoyl chloride, which upon treatment with a base, eliminates HCl to generate the nitrile oxide dipole in situ. nih.govwikipedia.org

These 1,3-dipolar cycloadditions are a powerful tool for constructing complex molecular architectures from relatively simple precursors. wikipedia.org The reaction between the generated 3-hydroxyphenylnitrile oxide and an alkene yields a 3-(3-hydroxyphenyl)isoxazoline, while reaction with an alkyne produces a 3-(3-hydroxyphenyl)isoxazole. wikipedia.org

Annulation pathways, where a new ring is fused onto the existing structure, can also be accessed from derivatives of this compound. A key example is the intramolecular 1,3-dipolar cycloaddition. For instance, an O-allyl-2-hydroxybenzaldoxime can be prepared and subsequently treated with an oxidant like ceric ammonium nitrate. arkat-usa.org This generates the nitrile oxide intermediate, which then undergoes an intramolecular cycloaddition with the tethered allyl group to form a fused ring system, specifically a 3a,4-dihydro-3H-chromeno[4,3-c]isoxazole. arkat-usa.org This type of reaction provides an elegant route to polycyclic heterocyclic compounds.

The table below details various methods for the generation of nitrile oxides from aldoximes and their subsequent cycloaddition reactions.

Table 2: Cycloaddition and Annulation Reactions via Nitrile Oxide Intermediates

| Oxime Precursor | Dipolarophile/Tether | Reagent/Catalyst | Product | Ref. |

|---|---|---|---|---|

| Benzaldoximes | Activated Alkenes (e.g., methyl acrylate) | Ceric Ammonium Nitrate (CAN) | Isoxazolines | arkat-usa.org |

| Aldoximes | Enaminones | [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Functionalized Isoxazoles | researchgate.net |

| 9-Anthraldehyde oxime | N/A (forms hydroximoyl chloride intermediate) | N-Chlorosuccinimide (NCS) / Pyridine | 9-Anthracenehydroximoyl chloride | edu.krd |

| 2-Allyloxybenzaldoxime | Intramolecular (allyl group) | Ceric Ammonium Nitrate (CAN) | 3a,4-Dihydro-3H-chromeno[4,3-c]isoxazole | arkat-usa.org |

| Aldoximes | Alkenes/Alkynes | Hypervalent iodine(III)/Oxone | Isoxazolines/Isoxazoles | chim.it |

Spectroscopic and Structural Elucidation of 3 Hydroxybenzaldehyde Oxime and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying the functional groups present in 3-hydroxybenzaldehyde (B18108) oxime and its derivatives. The characteristic vibrational frequencies of different bonds provide a molecular fingerprint.

In the FT-IR spectrum of 3-hydroxybenzaldehyde oxime, key absorption bands are observed that confirm its structure. A broad band in the region of 3550-3700 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of the C=N bond of the oxime group is identified by a stretching vibration typically found between 1600 and 1650 cm⁻¹. Aromatic C-H stretching vibrations appear around 3021 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring are observed in the 1492-1619 cm⁻¹ range. The C-O stretching vibration of the phenolic hydroxyl group is also a notable feature.

For derivatives of this compound, the FT-IR spectra show additional or shifted bands corresponding to the new functional groups. For instance, in metal complexes of hydrazone derivatives of 3-hydroxybenzaldehyde, the coordination of the ligand to the metal ion through the azomethine nitrogen and carbonyl oxygen is indicated by shifts in their respective vibrational frequencies. sciencepublishinggroup.comdntb.gov.uaorientjchem.org Specifically, the C=N stretching frequency may shift, and new bands corresponding to metal-nitrogen (M-N) bonds can appear in the lower frequency region. orientjchem.org In studies of the oxyanion of 3-hydroxybenzaldehyde, a notable decrease of 13 cm⁻¹ in the carbonyl stretching frequency (νC=O) is observed upon deprotonation. nih.gov

The table below summarizes characteristic FT-IR absorption bands for this compound and a representative derivative.

| Functional Group | This compound Wavenumber (cm⁻¹) | 3-Hydroxybenzaldehyde O-undec-10-enoyl oxime Wavenumber (cm⁻¹) |

| O-H (phenolic) | 3377 | 3377 |

| C-H (aromatic) | 3021 | 3021 |

| C=O (ester) | - | 1711 |

| C=N (oxime) | 1619 | 1619 |

| C=C (aromatic) | 1578, 1492 | 1578, 1492 |

| C-O (phenolic) | 1264 | 1264 |

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations, aiding in a more complete conformational analysis.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms in a molecule. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present.

For this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for each type of proton. The proton of the phenolic hydroxyl group (-OH) typically appears as a singlet at a high chemical shift, around δ 10.93 ppm. The oxime proton (-NOH) also gives a singlet, observed at approximately δ 9.23 ppm. The aldehydic proton (-CH=N) resonates as a singlet around δ 8.18 ppm. The aromatic protons on the benzene ring appear as multiplets in the region of δ 7.00-7.35 ppm.

In the ¹³C NMR spectrum, the carbon atom of the oxime group (C=N) is typically found in the range of δ 150-155 ppm. vulcanchem.com The carbons of the aromatic ring resonate between δ 115-130 ppm. vulcanchem.com

The table below presents typical ¹H NMR chemical shifts for this compound.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Phenolic -OH | 10.93 | Singlet |

| Oxime -OH | 9.23 | Singlet |

| Aldoxime -CH=N | 8.18 | Singlet |

| Aromatic -CH | 7.00-7.35 | Multiplet |

For derivatives, such as the O-benzyl oxime, additional signals corresponding to the benzylic protons (-OCH₂-) would be observed, typically around δ 5.14 ppm. nih.gov Similarly, in ester derivatives, the protons adjacent to the ester carbonyl group would give rise to characteristic signals.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

In metal complexes of related ligands, X-ray crystallography confirms the coordination geometry around the metal center. core.ac.uk For example, iron(II) and iron(III) complexes of 3-hydroxybenzaldehyde isonicotinic acid hydrazone have been shown to possess a distorted octahedral geometry. The crystal system for these complexes was determined to be tetragonal.

The table below summarizes crystallographic data for a derivative of this compound.

| Compound | Crystal System | Space Group | Lattice Parameters |

| 3-ethoxy-2-hydroxybenzaldehyde oxime researchgate.net | Monoclinic | P12₁/c1 | a = 9.259(2) Å, b = 9.259(2) Å, c = 9.259(2) Å |

| Fe(II) and Fe(III) complexes of 3-hydroxybenzaldehyde isonicotinic acid hydrazone | Tetragonal | - | - |

| 3,5-Dichloro-2-hydroxybenzaldehyde (parent aldehyde) | Monoclinic | P2₁/c | a = 8.2823 Å, b = 13.7412 Å, c = 7.0973 Å, β = 115.185° |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Optical Properties

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands corresponding to π-π* and n-π* transitions. The π-π* transitions, which are typically of high intensity, arise from the excitation of electrons in the π-system of the benzene ring and the C=N bond. The n-π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons, such as those on the oxygen and nitrogen atoms.

In metal complexes of ligands derived from 3-hydroxybenzaldehyde, the UV-Vis spectra can also exhibit charge-transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), in addition to the intraligand transitions. sciencepublishinggroup.com For instance, the UV-Vis spectrum of a hydrazone derivative of 3-hydroxybenzaldehyde showed two prominent bands at 47169 cm⁻¹ and 30303 cm⁻¹, which were attributed to π-π* intraligand transitions. sciencepublishinggroup.com

The optical properties, such as the color of the compound, are directly related to the electronic transitions observed in the visible region of the spectrum. The specific wavelengths of maximum absorption (λmax) are sensitive to the solvent and the presence of substituents on the aromatic ring.

Advanced Characterization Techniques for Metal Complexes (e.g., Magnetic Susceptibility, ESR, Mössbauer Spectroscopy)

For metal complexes of this compound and its derivatives, advanced techniques are employed to probe the electronic structure and magnetic properties of the metal center.

Magnetic Susceptibility measurements determine the magnetic moment of a complex, which reveals the number of unpaired electrons and thus the spin state of the metal ion (high-spin or low-spin). For example, the magnetic moment for an Fe(II) complex of 3-hydroxybenzaldehyde isonicotinic acid hydrazone was found to be 5.62 B.M., indicating a high-spin octahedral configuration with four unpaired electrons. An Fe(III) complex of the same ligand had a magnetic moment of 6.01 B.M., corresponding to a high-spin state with five unpaired electrons.

Electron Spin Resonance (ESR) Spectroscopy , also known as Electron Paramagnetic Resonance (EPR), is used to study complexes with unpaired electrons. The ESR spectrum provides information about the environment of the paramagnetic center. For Fe(III) complexes, the ESR spectrum can help to elucidate the geometry and any distortions from ideal symmetry.

Mössbauer Spectroscopy is a highly sensitive technique for studying iron-containing compounds. nih.gov It provides detailed information about the oxidation state, spin state, and coordination environment of the iron nucleus. nih.gov For the Fe(II) and Fe(III) complexes of 3-hydroxybenzaldehyde isonicotinic acid hydrazone, Mössbauer spectroscopy confirmed the high-spin octahedral geometry. The small quadrupole splitting observed was attributed to the electric field gradient from neighboring ions.

The table below summarizes the magnetic and Mössbauer data for iron complexes of a 3-hydroxybenzaldehyde derivative.

| Complex | Magnetic Moment (B.M.) | Spin State | Mössbauer Spectroscopy Findings |

| [FeL₂(SO₄)₂(NH₄)₂] (L = 3-hydroxybenzaldehyde isonicotinic acid hydrazone) | 5.62 | High-spin Fe(II) | Confirms high-spin octahedral geometry |

| [FeLCl₂(MeOH)₂]Cl (L = 3-hydroxybenzaldehyde isonicotinic acid hydrazone) | 6.01 | High-spin Fe(III) | Confirms high-spin octahedral geometry |

Thermal Analysis (TG/DTA) for Thermal Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TG) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition behavior of compounds. TG measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material.

TG analysis of this compound and its derivatives reveals the temperatures at which they decompose and the number of decomposition steps. The final residue can often be identified, which in the case of metal complexes is typically the metal oxide. scispace.com For mixed ligand complexes containing an oxime, TG/DTA can show the loss of water molecules at lower temperatures, followed by the decomposition of the organic ligands at higher temperatures. scispace.com

For example, in the thermal analysis of some oxime-phenylalanine mixed ligand complexes, it was observed that all the complexes transformed into metal oxides after thermal degradation. scispace.com The TG/DTA data provide valuable information on the thermal stability of these compounds, which is important for their potential applications in various fields.

Computational and Theoretical Investigations of 3 Hydroxybenzaldehyde Oxime

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 3-Hydroxybenzaldehyde (B18108) oxime. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and geometry.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-electron systems. It is employed to determine the optimized geometry and electronic properties of 3-Hydroxybenzaldehyde oxime. isca.me DFT calculations have been successfully used to analyze the structures of related benzaldehyde (B42025) derivatives, providing a reliable framework for studying this compound. isca.me The theory is also used to calculate various molecular properties such as dipole moment, polarizability, and hyperpolarizability. isca.me

The geometry of a molecule is optimized by finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For isomers of hydroxybenzaldehyde, DFT has been used to achieve equilibrium geometry optimization through energy minimization. isca.me This process confirms that the optimized structure represents a stable conformation, as indicated by the absence of imaginary frequencies in the vibrational analysis. isca.me

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for studying organic molecules. researchgate.net This method has been used in conjunction with various basis sets to study compounds structurally similar to this compound. researchgate.net

Commonly used basis sets include the Pople-style basis sets, such as 6-31G and its variations (e.g., 6-311++G(d,p)), and the LANL2DZ basis set, which is particularly useful for molecules containing heavier elements. isca.meresearchgate.netacs.org The selection of the basis set is a compromise between computational cost and desired accuracy. For instance, the 6-311++G(d,p) basis set has been employed for the geometry optimization of hydroxybenzaldehyde isomers. isca.me The combination of the B3LYP functional with a suitable basis set, such as 6-31G(d) or 6-311++G(d,p), has been shown to provide results that are in good agreement with experimental data for similar compounds.

| Methodology | Description | Common Basis Sets |

| DFT (Density Functional Theory) | A computational method used to investigate the electronic structure (principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. | 6-31G, 6-311++G(d,p), LANL2DZ |

| B3LYP | A hybrid functional, which is a type of exchange-correlation functional in DFT that incorporates a portion of exact exchange from Hartree–Fock theory with exchange and correlation from other sources. | 6-31G(d,p), 6-311++G(d,p) |

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Analysis of Molecular Stability and Electronic Properties

Following the geometry optimization, further analyses are performed to understand the stability and electronic characteristics of this compound. These analyses provide insights into the molecule's reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization and hyperconjugative interactions within a molecule. tandfonline.comresearchgate.net This analysis transforms the complex many-electron wavefunction into a simplified picture of localized bonds and lone pairs, which aids in understanding the interactions between filled and vacant orbitals. acs.org The stability of a molecule can be attributed to these hyperconjugative interactions, which involve the donation of electron density from a filled Lewis-type orbital (donor) to an empty non-Lewis-type orbital (acceptor). acs.org The energy of these interactions, denoted as E(2), quantifies the stabilization arising from charge delocalization. rasayanjournal.co.in NBO analysis provides clear evidence for stabilization originating from various intramolecular interactions. rasayanjournal.co.in

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. malayajournal.org The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. isca.memalayajournal.org A small HOMO-LUMO gap is associated with high chemical reactivity and low kinetic stability, characterizing the molecule as "soft". isca.meresearchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. malayajournal.org Analysis of the frontier orbitals helps in understanding the charge transfer that occurs within the molecule. malayajournal.org For instance, in related hydroxybenzaldehyde isomers, the frontier orbital gap has been calculated to predict their relative reactivity. isca.me

| Parameter | Significance |

| HOMO Energy | Represents the electron-donating ability of a molecule. |

| LUMO Energy | Indicates the electron-accepting ability of a molecule. |

| HOMO-LUMO Gap | Characterizes chemical reactivity, kinetic stability, and polarizability. A smaller gap suggests higher reactivity. |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. malayajournal.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) in different colors. malayajournal.orgmdpi.com Typically, red and yellow colors indicate negative potential, while blue indicates positive potential. mdpi.com

Mulliken population analysis is used to calculate the charge distribution on each atom in the molecule. physchemres.org This analysis provides insights into the electronic structure and can influence properties like dipole moment and polarizability. physchemres.org The distribution of Mulliken charges can reveal how electrons are shared among atoms and can help in understanding the electronegativity and reactivity of different parts of the molecule. acs.org For example, in similar compounds, oxygen atoms are generally found to have a more negative charge, making them potential sites for interaction.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Reaction Mechanism Elucidation and Kinetic Studies through Computational Modeling

Computational modeling is instrumental in mapping the intricate pathways of chemical reactions involving this compound. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them. This elucidation is crucial for understanding how reactions occur and for optimizing reaction conditions.

A key reaction is the formation of the oxime itself from 3-hydroxybenzaldehyde and a hydroxylamine (B1172632) derivative. Computational studies on similar oxime formation reactions have shown that the process is often pH-dependent and involves several steps. researchgate.net The rate-limiting step at neutral pH is typically the dehydration of a carbinolamine intermediate. researchgate.net DFT calculations can model the geometries of these intermediates and the transition states for their formation and subsequent conversion to the oxime product. nih.govresearchgate.net The calculated energy barriers for these steps provide insight into the reaction kinetics. nih.gov

For instance, a computational study on an intramolecular oxime transfer reaction using DFT (PBE0/def2-TZVPP) calculations successfully predicted that the water-addition and -expulsion steps represent the highest energy barriers along the reaction pathway, which aligns with experimental evidence. nih.gov Such studies provide a detailed, step-by-step view of the reaction mechanism that is often difficult to obtain through experimental means alone. The influence of solvents can also be incorporated into these models using approaches like the Polarizable Continuum Model (PCM), allowing for a more accurate representation of real-world reaction conditions. nih.gov

Below is a representative table illustrating the type of data generated from a computational study on a reaction mechanism, showing the relative energies of different species along a hypothetical reaction coordinate for oxime formation.

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (3-Hydroxybenzaldehyde + Hydroxylamine) | 0.0 |

| TS1 | Transition State for nucleophilic attack | +12.5 |

| Int | Carbinolamine Intermediate | -5.2 |

| TS2 | Transition State for dehydration | +25.8 |

| P | Products (this compound + H₂O) | -10.7 |

| Note: The data in this table is illustrative and intended to represent the typical output of a DFT calculation for a reaction mechanism study. |

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

The three-dimensional structure and intermolecular interactions of this compound are critical to its physical and chemical properties. Computational methods are extensively used to explore the molecule's conformational landscape and the nature of its non-covalent interactions.

Conformational Analysis: this compound can exist in several conformations due to the rotation around single bonds (e.g., C-C, C-O, N-O) and the possibility of E/Z (syn/anti) isomerism about the C=N double bond. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the geometries and relative energies of these different conformers. tandfonline.comresearchgate.net Such analyses identify the most stable (lowest energy) conformer and the energy barriers to rotation between different conformations. tandfonline.com For related molecules like 4-hydroxy-3-methoxy-benzaldehyde oxime, computational studies have successfully identified the most stable geometry. tandfonline.comresearchgate.net

Intermolecular and Intramolecular Interactions: Hydrogen bonding plays a defining role in the structure of this compound. The molecule possesses two hydrogen bond donor groups (the phenolic -OH and the oxime -OH) and two potential acceptor atoms (the oxime nitrogen and oxygen). This allows for the formation of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, strong intermolecular hydrogen bonds can form, leading to the creation of dimers or larger supramolecular assemblies. mdpi.com These interactions typically involve the oxime's -OH group of one molecule and the nitrogen or phenolic oxygen of a neighboring molecule. mdpi.comcore.ac.uk

The balance between intra- and intermolecular hydrogen bonding significantly influences the compound's physical properties. libretexts.org Computational techniques like Natural Bond Orbital (NBO) analysis can be used to quantify the strength of these hydrogen bonds by examining the delocalization of electron density between the donor and acceptor orbitals. The molecular electrostatic potential (MEP) map is another tool used to visualize electron-rich and electron-poor regions, predicting sites for hydrogen bonding interactions.

The following tables provide examples of data that can be generated from computational analyses of molecular conformation and hydrogen bonding, based on studies of similar compounds.

Table of Possible Conformers and Relative Stabilities

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| E-s-cis | E-isomer, cis orientation of phenolic OH | 0.00 (most stable) |

| E-s-trans | E-isomer, trans orientation of phenolic OH | +1.5 |

| Z-s-cis | Z-isomer, cis orientation of phenolic OH | +3.2 |

| Z-s-trans | Z-isomer, trans orientation of phenolic OH | +4.8 |

Note: The data in this table is illustrative. The relative energies are hypothetical, representing a typical conformational analysis output.

Table of Calculated Hydrogen Bond Parameters

| Bond Type | Donor-H···Acceptor | Bond Length (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| Intramolecular | O-H···N | 2.15 | 145.0 | -4.5 |

| Intermolecular (Dimer) | O-H···N | 1.98 | 170.2 | -7.8 |

Note: This data is representative of typical values obtained from DFT and NBO analyses for phenolic oximes. mdpi.com

Applications in Advanced Organic Synthesis

3-Hydroxybenzaldehyde (B18108) Oxime as a Versatile Synthetic Intermediate and Building Block

3-Hydroxybenzaldehyde oxime, a derivative of 3-hydroxybenzaldehyde, is a significant compound in the field of organic synthesis. guidechem.comnih.gov As a member of the oxime family, it possesses the characteristic C=N-OH functional group, which imparts a unique chemical reactivity that chemists can exploit. nbu.ac.in Oximes are well-established as stable, crystalline compounds that serve not only as derivatives for the purification and characterization of carbonyl compounds but also as highly versatile synthetic intermediates. nbu.ac.inresearchgate.netresearchgate.net

The utility of this compound stems from the dual reactivity of its functional groups: the phenolic hydroxyl group and the oxime moiety. This allows it to serve as a multifunctional building block for the construction of more complex molecules. The oxime group, in particular, is a precursor for a wide array of functional group transformations and is instrumental in the synthesis of numerous nitrogen-containing compounds. nbu.ac.inresearchgate.net Its role as a synthetic handle allows for its conversion into amines, nitriles, nitrones, and amides, making it a valuable starting material in multi-step syntheses. researchgate.netresearchgate.net The presence of the hydroxyl group on the aromatic ring further expands its synthetic potential, allowing for subsequent reactions such as etherification or esterification.

Precursors for Nitrogen-Containing Heterocyclic Compounds

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals and functional materials. tandfonline.comtandfonline.comrsc.org Oximes, including this compound, are valuable precursors for a diverse range of these heterocyclic systems. nbu.ac.in The oxime functionality can participate in various cyclization and rearrangement reactions to form stable aromatic and non-aromatic rings.

Quinoxalines: Quinoxaline (B1680401) derivatives are an important class of benzoheterocycles. While direct synthesis from this compound is not commonly cited, general methods for quinoxaline synthesis often involve the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.comtsijournals.com Oximes can be precursors to these dicarbonyl compounds or can participate in alternative cyclization strategies. For instance, the cyclization of α-arylimino oximes, which can be derived from α-dicarbonyl compounds, is a known route to quinoxalines. nbu.ac.intsijournals.com

Imidazoles: Imidazole rings are central to many biological processes and drug molecules. Research has demonstrated the synthesis of 2,4,5-triaryl imidazoles from ketoximes. nbu.ac.in More directly, a modular, one-pot approach for synthesizing 2,4(5)-disubstituted imidazoles has been developed that uses aldehydes as one of the key components. acs.org In a specific example of this methodology, 3-hydroxybenzaldehyde was used to prepare 3-(2-phenyl-1H-imidazol-4-yl)phenol, showcasing the utility of the 3-hydroxybenzaldehyde scaffold in constructing imidazole-containing molecules. acs.org Another approach involves the reaction of aldehydes with 2-oxo-2-arylacetic-aldehyde oximes in the presence of ammonium (B1175870) acetate (B1210297) to form 1-hydroxy-imidazole derivatives. sci-hub.st

Oxadiazoles: Oxadiazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms. The 1,2,4-oxadiazole (B8745197) isomer is commonly synthesized via the cyclization of O-acyl-amidoximes, which are typically formed by the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivative. rjptonline.orgnih.gov Amidoximes themselves are readily prepared from nitriles. Since oximes can be dehydrated to form nitriles, this compound can serve as a precursor in a multi-step synthesis of 3-(3-hydroxyphenyl)-substituted 1,2,4-oxadiazoles. rjptonline.orgsmolecule.com

Oxazoles: Oxazoles are another class of five-membered aromatic heterocycles. Several synthetic methods utilize aldehydes as starting materials. The Van Leusen oxazole (B20620) synthesis, for example, reacts aldehydes with tosylmethyl isocyanide (TosMIC) to form the oxazole ring. organic-chemistry.org An alternative modern approach involves the direct conversion of aldehydes to 2,4-disubstituted oxazoles. organic-chemistry.org This proceeds through the condensation of an aldehyde with serine to form an oxazolidine (B1195125) intermediate, which is then oxidized to furnish the oxazole product. organic-chemistry.org

Oxazolines: 2-Oxazolines are five-membered heterocyclic compounds that are important as chiral auxiliaries and in medicinal chemistry. nih.gov A primary synthetic route involves the reaction of aldehydes with 1,2-aminoalcohols. orgsyn.org The initial condensation forms an oxazolidine intermediate, which is subsequently oxidized to the oxazoline. While this method is broadly applicable, some electron-rich aromatic aldehydes have been noted to be unsuitable substrates for certain oxidative systems. orgsyn.org

Table 1: Synthesis of Heterocyclic Compounds from Aldehyde/Oxime Precursors

| Heterocycle | General Precursors | Synthetic Method | Reference |

|---|---|---|---|

| Quinoxaline | o-Phenylenediamine, 1,2-dicarbonyl compounds | Condensation/Cyclization | mdpi.comtsijournals.com |

| Imidazole | Aldehyde, α-dicarbonyl compound, ammonia (B1221849) source | Condensation/Cyclization | acs.orgorganic-chemistry.org |

| 1,2,4-Oxadiazole | Amidoxime, Carboxylic Acid/Acyl Chloride | Acylation and Cyclodehydration | rjptonline.orgnih.gov |

| Oxazole | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Van Leusen Oxazole Synthesis | organic-chemistry.org |

| Oxazoline | Aldehyde, Amino alcohol | Cyclocondensation and Oxidation | nih.govorgsyn.org |

Selective Functional Group Interconversions and Complex Molecule Construction

The oxime functional group is a cornerstone of synthetic strategy due to its ability to be selectively converted into several other important functionalities. nbu.ac.inresearchgate.net This chemical versatility makes this compound a valuable node in the construction of complex molecular architectures, where precise manipulation of functional groups is paramount. nio.res.in

Key interconversions starting from the oxime group include:

Conversion to Nitriles: The dehydration of aldoximes is a classic and efficient method for the synthesis of nitriles. smolecule.commissouri.edu This transformation can be achieved using a variety of dehydrating agents. The resulting 3-hydroxybenzonitrile is itself a valuable intermediate for further synthetic elaborations.

Reduction to Amines: The oxime group can be readily reduced to a primary amine. This conversion is a fundamental transformation in organic synthesis, providing a route to benzylic amines which are important pharmacophores and synthetic intermediates. nbu.ac.inresearchgate.net

Regeneration of Carbonyls: The formation of an oxime is a reversible process. smolecule.com Under specific, often acidic, hydrolytic conditions, the oxime can be cleaved to regenerate the parent aldehyde. nbu.ac.in This deprotection capability is crucial in multi-step syntheses where the aldehyde reactivity needs to be masked temporarily. nbu.ac.in

Beckmann Rearrangement: While more common for ketoximes, aldoximes can undergo the Beckmann rearrangement under acidic conditions to yield primary amides. smolecule.com

These transformations allow chemists to use this compound as a linchpin in the assembly of complex target molecules, including natural products. nio.res.in For example, a synthetic sequence might involve the use of the oxime to direct a specific reaction or to introduce a nitrogen atom, followed by its conversion to a nitrile for subsequent cyclization, or reduction to an amine for amide coupling.

Table 2: Key Functional Group Interconversions of Oximes

| Starting Functional Group | Target Functional Group | Transformation | General Conditions | Reference |

|---|---|---|---|---|

| Oxime | Nitrile | Dehydration | Dehydrating agent (e.g., Ac₂O, SOCl₂) | smolecule.commissouri.edu |

| Oxime | Primary Amine | Reduction | Reducing agent (e.g., H₂/Pd, LiAlH₄) | nbu.ac.inresearchgate.net |

| Oxime | Carbonyl (Aldehyde) | Hydrolysis (Deprotection) | Acidic or basic conditions in water | nbu.ac.insmolecule.com |

| Oxime | Amide | Beckmann Rearrangement | Acid catalyst (e.g., H₂SO₄, PCl₅) | smolecule.com |

Use in Protecting Group Strategies for Carbonyl Compounds

Aldehydes are highly reactive functional groups that often require protection during synthetic sequences to prevent unwanted side reactions. The conversion of an aldehyde to an oxime, known as oximation, is a highly effective and widely used strategy for protecting the carbonyl group. nbu.ac.inresearchgate.net 3-Hydroxybenzaldehyde can be converted to its corresponding oxime to mask the reactivity of the aldehyde functionality.

Oximes are generally stable to a wide range of reaction conditions, including those involving nucleophiles, bases, and some reducing agents, which would otherwise react with the parent aldehyde. nbu.ac.in This stability makes them excellent protecting groups. Once the desired synthetic transformations on other parts of the molecule are complete, the aldehyde can be regenerated through hydrolysis of the oxime, typically under mild acidic conditions. nbu.ac.insmolecule.com This protection-deprotection sequence provides a robust method for managing reactivity in the synthesis of complex molecules derived from 3-hydroxybenzaldehyde.

Catalytic Applications of 3 Hydroxybenzaldehyde Oxime and Its Metal Complexes

Organometallic Catalysis Involving Oxime Ligands

Oxime ligands, including 3-hydroxybenzaldehyde (B18108) oxime, form stable complexes with various transition metals, which serve as active catalysts in numerous organic transformations. researchgate.net The adaptability of the oxime functional group allows for its participation in diverse reaction mechanisms, including C-H bond activation and cross-coupling reactions. researchgate.netrsc.org

Palladacycles in Cross-Coupling Reactions (e.g., C-C and C-Heteroatom Coupling)

Palladacycles derived from oximes are notably stable and efficient precatalysts for a variety of carbon-carbon and carbon-heteroatom cross-coupling reactions. researchgate.net These complexes are often thermally stable, insensitive to air and moisture, and can be prepared from inexpensive starting materials. The 4-hydroxyacetophenone oxime palladacycle, a related compound, has demonstrated catalytic activity in the rearrangement of aldoximes to amides and their dehydration to nitriles. core.ac.uk

Oxime palladacycles have proven effective in a range of cross-coupling reactions, including:

Suzuki-Miyaura Coupling: These catalysts facilitate the coupling of aryl halides with boronic acids. mdpi.comthieme-connect.com For instance, a palladacycle supported on graphene oxide has been used for the Suzuki-Miyaura coupling of aryl bromides at room temperature in aqueous conditions with very low catalyst loadings. mdpi.com

Heck and Sonogashira Reactions: Oxime-derived palladacycles are also active precatalysts for these important C-C bond-forming reactions. researchgate.net

Stille and Kumada Couplings: The versatility of these catalysts extends to Stille and Kumada cross-coupling reactions as well. core.ac.uk